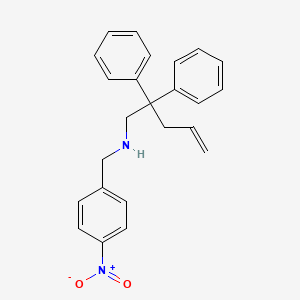
n-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is an organic compound that features a nitrobenzyl group attached to a diphenylpentene amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by amination and subsequent reactions to introduce the diphenylpentene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of solid catalysts and advanced purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and diphenylpentene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and diphenylpentene derivatives .
Aplicaciones Científicas De Investigación
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitrobenzyl)-4-methyl bromo aniline
- N-(2,4-Dinitrobenzylidene)-3-Chlorobenzenamine
- N-(4-Nitrobenzyl)-N-ethoxycarbonylmethylisoquinolinium bromide
Uniqueness
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is unique due to its specific structural features, such as the combination of a nitrobenzyl group with a diphenylpentene amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Actividad Biológica
n-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and mutagenic activities, supported by case studies and research findings.
- Molecular Formula : C17H19N3O2
- Molecular Weight : 299.35 g/mol
- CAS Number : 5339-13-9
- Structure : The compound features a nitrobenzyl group attached to a diphenylpentene backbone, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds with nitro groups. For instance, derivatives of nitrobenzyl amines have shown significant activity against various bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| Compound 5p | 4–16 | S. aureus, B. subtilis |
| Compound 5p | 8–32 | MRSA, E. coli |
In a study on quinoxaline-based compounds, it was found that the introduction of amino groups significantly enhanced antibacterial potency, suggesting that this compound may exhibit similar properties due to its structural features .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer potential. A related study demonstrated that compounds with similar amine functionalities exhibited cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular integrity.
Mutagenic Activity
Research indicates that nitro-substituted compounds can exhibit mutagenic properties. For example, studies on N-nitrosobenzylamines revealed their capacity to induce mutations in Salmonella typhimurium, suggesting that this compound may also possess such activity . The benzyl group is hypothesized to contribute to DNA interactions leading to mutagenesis.
Case Studies
- Antibacterial Efficacy : A study assessed the efficacy of related nitrobenzyl compounds against MRSA in murine models, demonstrating significant antibacterial activity and low cytotoxicity .
- Mutagenicity Testing : Another investigation focused on the mutagenic effects of structurally similar compounds in bacterial assays, confirming their potential as direct mutagens in specific strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Nitro Group : Enhances reactivity and potential interactions with biological targets.
- Diphenyl Structure : May contribute to lipophilicity and membrane permeability.
Propiedades
Fórmula molecular |
C24H24N2O2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-[(4-nitrophenyl)methyl]-2,2-diphenylpent-4-en-1-amine |
InChI |
InChI=1S/C24H24N2O2/c1-2-17-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-25-18-20-13-15-23(16-14-20)26(27)28/h2-16,25H,1,17-19H2 |
Clave InChI |
DBSCNYPSJUKZMW-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CNCC1=CC=C(C=C1)[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















